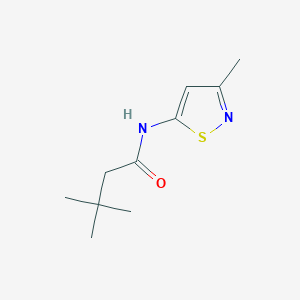
N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide, also known as CMFDA, is a chemical compound that has a wide range of applications in scientific research. It is a fluorescent dye that can be used to label cells, proteins, and other biological molecules. The synthesis method for CMFDA is relatively simple and involves the reaction of 2-chloro-4-methylphenyl isocyanate with 2-ethylbenzimidazole in the presence of an appropriate solvent. In
作用機序
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide involves the covalent binding of the dye to cellular proteins and other biomolecules. The dye has a chloromethyl group that reacts with the amino groups of proteins and other biomolecules, resulting in the formation of a stable covalent bond. This covalent bond allows the dye to remain bound to the labeled molecule even under harsh conditions such as fixation and permeabilization.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It does not interfere with cellular processes such as proliferation, differentiation, and apoptosis. It is also non-toxic and does not induce any significant changes in cellular morphology or function.
実験室実験の利点と制限
One of the major advantages of N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide is its high sensitivity and specificity for labeling cells and proteins. It is also relatively easy to use and does not require any specialized equipment or expertise. However, there are some limitations to the use of this compound. It is not suitable for long-term tracking of cells or proteins, as the dye can be diluted or degraded over time. It is also not suitable for use in tissues or organisms with high autofluorescence, as this can interfere with the detection of the dye.
将来の方向性
There are several future directions for the use of N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide in scientific research. One area of interest is the development of new fluorescent dyes with improved sensitivity and specificity for labeling cells and proteins. Another area of interest is the use of this compound in combination with other imaging techniques such as confocal microscopy and super-resolution microscopy. Finally, the use of this compound in vivo for tracking and monitoring stem cells and other therapeutic agents is an area of active research.
合成法
The synthesis of N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide involves the reaction of 2-chloro-4-methylphenyl isocyanate with 2-ethylbenzimidazole in the presence of an appropriate solvent. The reaction takes place at room temperature and can be completed within a few hours. The final product is obtained by recrystallization from an appropriate solvent. The chemical structure of this compound is shown below:
科学的研究の応用
N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide has a wide range of applications in scientific research. It is a fluorescent dye that can be used to label cells, proteins, and other biological molecules. It has been used to study the localization and trafficking of proteins in live cells, as well as to study the dynamics of cellular processes such as mitosis and apoptosis. This compound has also been used to label stem cells for tracking and monitoring in vivo.
特性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-3-17-20-15-6-4-5-7-16(15)22(17)11-18(23)21-14-9-8-12(2)10-13(14)19/h4-10H,3,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHDXMIRWJETOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(=O)NC3=C(C=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)



![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)



![5,6-Dimethyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7504551.png)



![Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504575.png)

